molecular formula C26H51NO B15175279 N,N-Diisobutyloleamide CAS No. 37595-59-8

N,N-Diisobutyloleamide

Cat. No.: B15175279
CAS No.: 37595-59-8
M. Wt: 393.7 g/mol
InChI Key: CDGZMJQGBQRSFY-YPKPFQOOSA-N
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Description

N,N-Diisobutyloleamide is an organic compound with the molecular formula C26H51NO. It is a derivative of oleamide, where the amide nitrogen is substituted with two isobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisobutyloleamide typically involves the reaction of oleic acid with diisobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Oleic Acid+DiisobutylamineThis compound+Water\text{Oleic Acid} + \text{Diisobutylamine} \rightarrow \text{this compound} + \text{Water} Oleic Acid+Diisobutylamine→this compound+Water

The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction temperature and time are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutyloleamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides or hydroxylated products, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N,N-Diisobutyloleamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diisobutyloleamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-Diisobutyloleamide include:

Uniqueness

This compound is unique due to the presence of two bulky isobutyl groups on the amide nitrogenThe bulky isobutyl groups can also affect the compound’s interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

37595-59-8

Molecular Formula

C26H51NO

Molecular Weight

393.7 g/mol

IUPAC Name

(Z)-N,N-bis(2-methylpropyl)octadec-9-enamide

InChI

InChI=1S/C26H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(28)27(22-24(2)3)23-25(4)5/h13-14,24-25H,6-12,15-23H2,1-5H3/b14-13-

InChI Key

CDGZMJQGBQRSFY-YPKPFQOOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(C)C)CC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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